molecular formula C10H12ClNO4 B15289303 Chlorphenesin 2-Carbamate (3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate)

Chlorphenesin 2-Carbamate (3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate)

Cat. No.: B15289303
M. Wt: 245.66 g/mol
InChI Key: KQNLXRSCEMZOHO-UHFFFAOYSA-N
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Description

Chlorphenesin 2-Carbamate, also known as 3-(4-Chlorophenoxy)-1,2-propanediol 2-Carbamate, is a centrally acting muscle relaxant. It is primarily used to treat muscle pain and spasms. This compound is known for its ability to block nerve impulses that are sent to the brain, providing relief from muscle discomfort .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Chlorphenesin 2-Carbamate involves heating chlorphenesin and reacting it with diethyl carbonate under the action of a less ester exchange catalyst. After the reaction, tertiary butanol and dimethyl formamide are added as mixed solvents. The mixture is then reacted with ammonia water to prepare the target compound. The product is filtered and washed using pure water containing a small amount of ammonia. Finally, the compound is refined using ethanol containing a small amount of ammonia and ethyl acetate as mixed solvents .

Industrial Production Methods

In industrial settings, the preparation method is optimized to ensure safety and efficiency. The use of less toxic solvents and specific refining methods helps in minimizing the presence of hazardous organic solvents, thereby improving the production environment .

Chemical Reactions Analysis

Types of Reactions

Chlorphenesin 2-Carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure optimal reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce chlorophenesin derivatives with additional oxygen-containing functional groups, while reduction reactions may yield simpler hydrocarbon derivatives.

Scientific Research Applications

Chlorphenesin 2-Carbamate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of Chlorphenesin 2-Carbamate is not fully understood. it is known to act in the central nervous system rather than directly on skeletal muscles. It blocks nerve impulses (or pain sensations) that are sent to the brain, providing muscle relaxation and pain relief .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorphenesin 2-Carbamate is unique in its longer duration of effect compared to similar compounds like mephenesin. It is also known for its minimal toxic side effects, making it a safer option for muscle relaxation .

Properties

Molecular Formula

C10H12ClNO4

Molecular Weight

245.66 g/mol

IUPAC Name

[1-(4-chlorophenoxy)-3-hydroxypropan-2-yl] carbamate

InChI

InChI=1S/C10H12ClNO4/c11-7-1-3-8(4-2-7)15-6-9(5-13)16-10(12)14/h1-4,9,13H,5-6H2,(H2,12,14)

InChI Key

KQNLXRSCEMZOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CO)OC(=O)N)Cl

Origin of Product

United States

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